1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone

Description

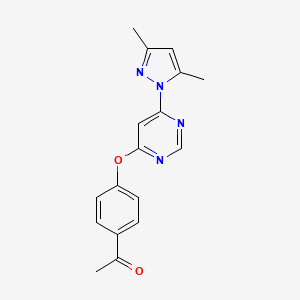

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone is a heterocyclic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 6, linked via an ether bridge to a phenyl ring bearing an acetyl group. This structure combines aromatic and heterocyclic systems, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents, given the known bioactivity of pyrimidine and pyrazole derivatives .

Properties

IUPAC Name |

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-11-8-12(2)21(20-11)16-9-17(19-10-18-16)23-15-6-4-14(5-7-15)13(3)22/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLYASUMYFWZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-chloro-6-(4-hydroxyphenyl)pyrimidine under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Scientific Research Applications

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.

Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Effects Diazenyl groups (Compound 28) increase molecular planarity and conjugation, possibly enhancing antimicrobial activity but reducing solubility .

Synthetic Accessibility

- The target compound’s synthesis likely involves fewer steps compared to diazenyl derivatives (Compound 28), which require diazotization and coupling .

- Pyrazolo-pyrimidine derivatives (Compound 4) necessitate specialized coupling reactions (e.g., Buchwald–Hartwig), increasing complexity .

Physicochemical Properties

- Solubility : The target compound’s ether bridge and acetyl group may improve solubility in polar solvents compared to nitro- or diazenyl-substituted analogs .

- Thermal Stability : Melting points (m.p.) for analogs range widely (e.g., 180°C for Compound 28 vs. uncharacterized for the target compound), suggesting substituents critically influence stability.

Biological Activity

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structure that includes:

- A pyrimidine ring with a pyrazole substituent.

- An ether linkage connecting the pyrimidine to a phenyl group.

- An ethanone moiety at the terminal position.

The molecular formula is , and its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C18H19N5O |

| IUPAC Name | This compound |

| CAS Number | 1251628-30-4 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Potential Targets

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors linked to various signaling pathways, potentially influencing cell proliferation and survival.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of pyrazole and pyrimidine compounds exhibit anticancer properties. For instance, compounds similar in structure have been evaluated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which could be linked to the modulation of inflammatory pathways via enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Anticancer Properties

A study investigating the effects of similar pyrazole-containing compounds on cancer cells found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 5 µM to 20 µM, indicating potent activity against tumor cells .

Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that certain derivatives could inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyrazole and pyrimidine rings | Anticancer |

| Compound B | Ether linkage with phenyl group | Anti-inflammatory |

| Compound C | Alkyl substituents on pyrazole | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.